molecular formula C21H19BrN4OS B2770077 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-80-8

5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2770077
CAS No.: 851809-80-8
M. Wt: 455.37
InChI Key: SPGJRWOIDROVKE-UHFFFAOYSA-N
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Description

5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H19BrN4OS and its molecular weight is 455.37. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 5-((4-bromophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a novel class of thiazole derivatives that have garnered interest due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves the reaction of thioamide with α-halo ketones or aldehydes. The specific compound is synthesized through a multi-step process involving the formation of the thiazole ring and subsequent substitution reactions to introduce the bromophenyl and dihydroisoquinoline moieties.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives showed that compounds similar to our target compound displayed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 4-bromophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which may increase the compound's lipophilicity and facilitate membrane penetration .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundGram-positive ActivityGram-negative ActivityFungal Activity
Compound AModerate (Zone of inhibition: 10 mm)Slight (Zone: 5 mm)None
Compound BHigh (Zone: 15 mm)Moderate (Zone: 10 mm)Moderate (Zone: 12 mm)
Target CompoundTo be determinedTo be determinedTo be determined

Anticancer Activity

Thiazole derivatives have also shown promise in anticancer applications. In vitro studies indicate that similar compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspase pathways and inhibition of cell proliferation through cell cycle arrest . The specific interactions between the thiazole ring and cellular targets are critical for its anticancer efficacy.

Case Studies

  • Case Study on Anticancer Properties : A recent study reported that a related thiazole derivative caused significant apoptosis in MCF-7 breast cancer cells. The compound induced cell cycle arrest at the G2/M phase, leading to increased levels of p53 and p21 proteins .
  • Antimicrobial Evaluation : Another study focused on a series of thiazole compounds including those with bromophenyl substitutions. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

The biological activity of This compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thiazoles often act as enzyme inhibitors in metabolic pathways crucial for bacterial survival.
  • Disruption of Cell Membrane Integrity : The lipophilic nature of brominated compounds aids in disrupting bacterial membranes.

Properties

IUPAC Name

5-[(4-bromophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(15-6-8-17(22)9-7-15)25-11-10-14-4-2-3-5-16(14)12-25/h2-9,18,27H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGJRWOIDROVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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